

Benzene-1,2,3-tricarboxylic acid CAS number and safety data

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Compound of Interest

Compound Name: *Benzene-1,2,3-tricarboxylic acid*

Cat. No.: *B1200061*

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Technical Guide: Benzene-1,2,3-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Benzene-1,2,3-tricarboxylic acid** (also known as hemimellitic acid), focusing on its CAS number, safety data, and a representative experimental protocol for its synthesis.

Core Data and Properties

Benzene-1,2,3-tricarboxylic acid is an aromatic carboxylic acid with the chemical formula $C_9H_6O_6$.^[1] It is a white to almost white crystalline powder.^[2]

Table 1: Chemical Identification

Identifier	Value
Chemical Name	Benzene-1,2,3-tricarboxylic acid
Synonyms	Hemimellitic acid, 1,2,3-Tricarboxybenzene
CAS Number	569-51-7
Molecular Formula	C ₉ H ₆ O ₆
Molecular Weight	210.14 g/mol [3]

Safety Data

Benzene-1,2,3-tricarboxylic acid is classified as an irritant.[\[2\]](#) The following tables summarize its GHS classification and associated safety information.

Table 2: GHS Hazard Information[\[1\]](#)[\[3\]](#)

Hazard Class	Code	Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	H315	GHS07 (Exclamation Mark)	Warning	Causes skin irritation
Serious Eye Damage/Irritation	H319	GHS07 (Exclamation Mark)	Warning	Causes serious eye irritation
Specific Target Organ Toxicity	H335	GHS07 (Exclamation Mark)	Warning	May cause respiratory irritation

Table 3: Precautionary Statements[\[1\]](#)

Category	Code	Statement
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapours/spray.
P264	Wash skin thoroughly after handling.	
P271	Use only outdoors or in a well-ventilated area.	
P280	Wear protective gloves/eye protection/face protection.	
Response	P302 + P352	IF ON SKIN: Wash with plenty of soap and water.
P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.	
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
P312	Call a POISON CENTER/doctor if you feel unwell.	
P332 + P313	If skin irritation occurs: Get medical advice/attention.	
P337 + P313	If eye irritation persists: Get medical advice/attention.	
P362	Take off contaminated clothing and wash before reuse.	
Storage	P403 + P233	Store in a well-ventilated place. Keep container tightly

closed.

P405	Store locked up.	
Disposal	P501	Dispose of contents/container to an approved waste disposal plant.

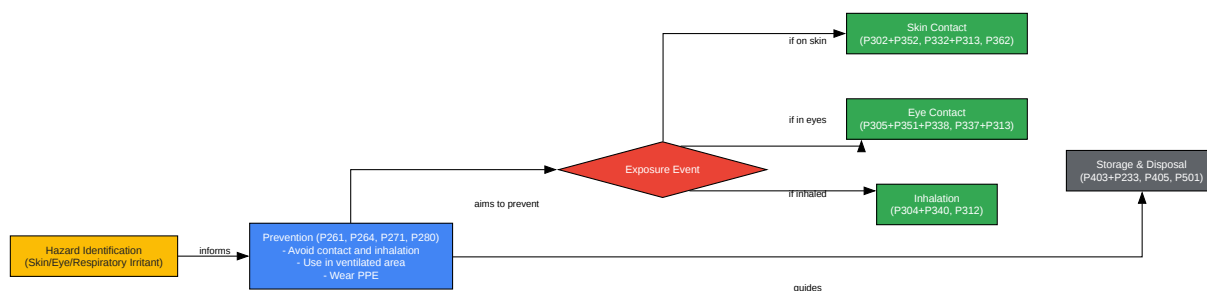
Table 4: Quantitative Toxicity Data

Endpoint	Value	Species	Reference
Oral LD50	Data not available	-	-
Dermal LD50	Data not available	-	-
Inhalation LC50	Data not available	-	-
Oral LD50 (Isomer: 1,3,5-Benzenetricarboxylic acid)	8370 mg/kg	Rat	[4]

Note: Specific quantitative toxicity data (LD50/LC50) for **Benzene-1,2,3-tricarboxylic acid** is not readily available in the reviewed literature. The provided oral LD50 value is for its isomer, trimesic acid, and should be used for reference with caution.

Logical Flow of Safety Procedures

The following diagram illustrates the logical workflow for handling **Benzene-1,2,3-tricarboxylic acid** based on its safety profile.



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Caption: Safety workflow for **Benzene-1,2,3-tricarboxylic acid**.

Experimental Protocols

Benzene-1,2,3-tricarboxylic acid is typically prepared by the oxidation of 1,2,3-trimethylbenzene.[1] While a specific, detailed protocol from a peer-reviewed journal is not readily available, the following is a representative procedure based on common organic chemistry techniques for the oxidation of alkylbenzenes using potassium permanganate.

Representative Synthesis of **Benzene-1,2,3-tricarboxylic acid**

This protocol describes a plausible method for the synthesis of **Benzene-1,2,3-tricarboxylic acid** via the oxidation of 1,2,3-trimethylbenzene.

Materials:

- 1,2,3-Trimethylbenzene
- Potassium permanganate (KMnO₄)

- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Distilled water
- Sodium bisulfite (NaHSO_3) (for workup)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Mechanical stirrer
- Heating mantle
- Dropping funnel
- Buchner funnel and filter flask
- Beakers and Erlenmeyer flasks
- pH paper or pH meter

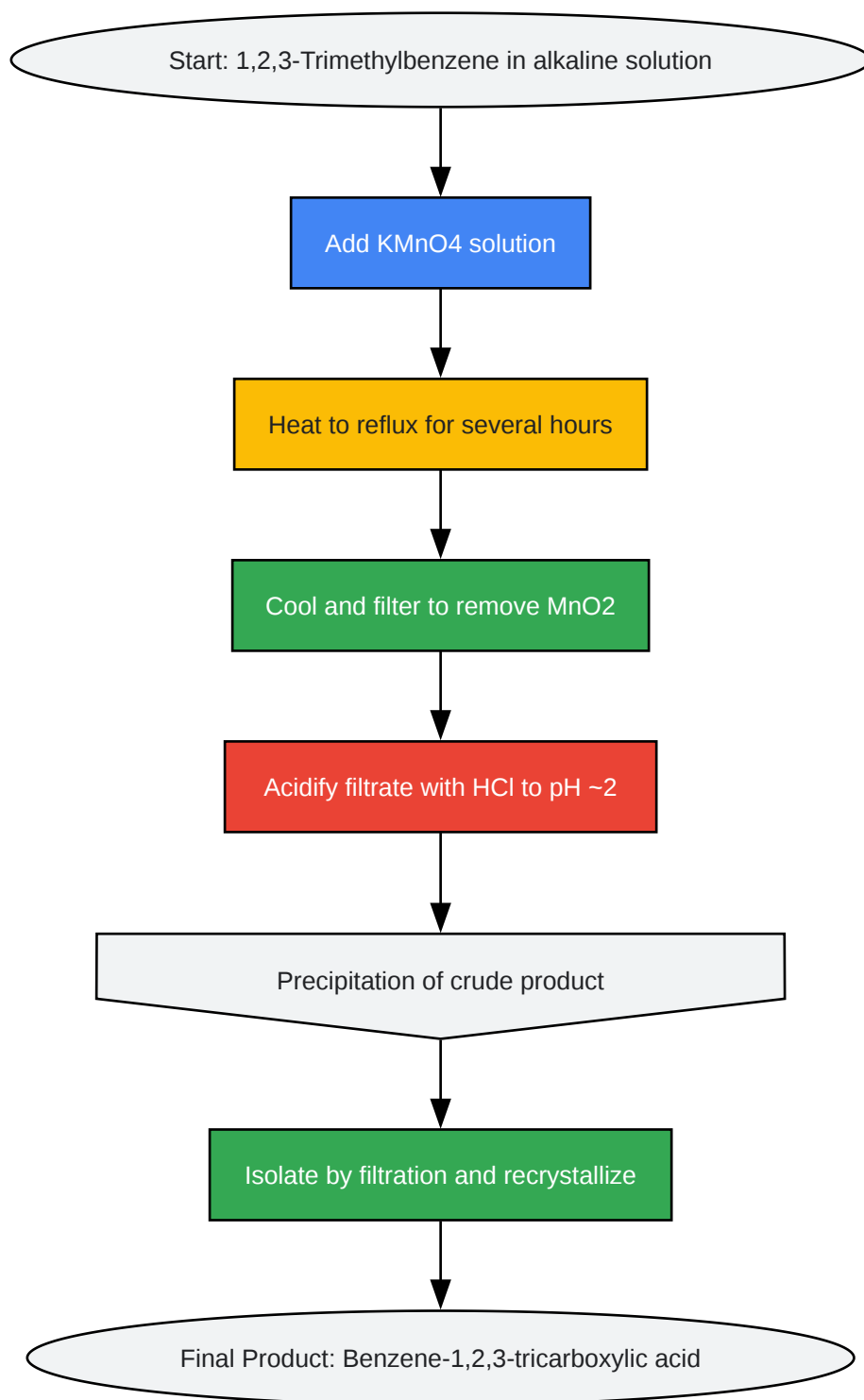
Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add a solution of sodium hydroxide in distilled water. To this, add 1,2,3-trimethylbenzene.
- **Addition of Oxidant:** While stirring the mixture vigorously, slowly add a solution of potassium permanganate in distilled water through a dropping funnel. The addition should be done portion-wise to control the exothermic reaction.
- **Reflux:** After the addition is complete, heat the mixture to reflux using a heating mantle. Continue refluxing with vigorous stirring for several hours until the purple color of the

permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO_2) will form.

- **Workup - Removal of MnO_2 :** Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.
- **Workup - Neutralization of Excess Oxidant:** If any unreacted permanganate remains (indicated by a purple color), add a small amount of sodium bisulfite until the solution becomes colorless.
- **Precipitation of Product:** Cool the filtrate in an ice bath. Slowly and carefully acidify the filtrate by adding concentrated hydrochloric acid with stirring until the pH is approximately 2. A white precipitate of **Benzene-1,2,3-tricarboxylic acid** will form.
- **Isolation and Purification:** Collect the crude product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from hot water.
- **Drying:** Dry the purified crystals in a vacuum oven to obtain the final product.

The workflow for this synthesis is illustrated in the diagram below.



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Caption: Representative synthesis workflow.

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